molecular formula C7H5NO B168854 Furo[2,3-c]pyridine CAS No. 19539-50-5

Furo[2,3-c]pyridine

Cat. No. B168854
CAS RN: 19539-50-5
M. Wt: 119.12 g/mol
InChI Key: ZYXBIOIYWUIXSM-UHFFFAOYSA-N
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Description

“Furo[2,3-c]pyridine” is a chemical compound with the molecular formula C7H5NO . It has been identified as a core structure in the development of potent and highly selective inhibitors .


Synthesis Analysis

A new synthetic strategy towards “Furo[2,3-c]pyridine” starting with N-benzenesulfonylpiperidin-4-one in good yield has been described . Another study reported a Pd(II)-catalyzed synthesis of furopyridines from β-ketodinitriles and alkynes via an unusual N–H/C annulation .


Molecular Structure Analysis

The molecular structure of “Furo[2,3-c]pyridine” consists of a fused ring system combining a pyridine ring and a furan ring . The molecular weight is 119.12 g/mol .


Chemical Reactions Analysis

“Furo[2,3-c]pyridine” has been used in the construction of an AIE-active photosensitizer named LIQ-TF through an Rh-catalyzed tandem reaction . Another study reported a four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis .


Physical And Chemical Properties Analysis

“Furo[2,3-c]pyridine” has a density of 1.2±0.1 g/cm³, a boiling point of 197.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has a molar refractivity of 34.5±0.3 cm³ and a polar surface area of 26 Ų .

Scientific Research Applications

Application in Photodynamic Therapy

  • Scientific Field : Biomedical Sciences
  • Summary of the Application : Furo[2,3-c]pyridine has been used to construct an AIE-active photosensitizer, named LIQ-TF . This photosensitizer has shown potential in specific imaging and photodynamic ablation of Gram-positive bacteria .
  • Methods of Application : An Rh-catalyzed tandem reaction was performed to construct LIQ-TF . It showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .
  • Results or Outcomes : LIQ-TF could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .

Application in Antibacterial and Cytotoxic Evaluation

  • Scientific Field : Pharmacology
  • Summary of the Application : Furo[2,3-b]pyridine derivatives have been synthesized and evaluated for their antibacterial and cytotoxic properties .
  • Methods of Application : The synthesis involved the use of 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile derivatives .
  • Results or Outcomes : The synthesized compounds were characterized and evaluated for their antibacterial and cytotoxic properties .

Application in Antimicrobial Activity

  • Scientific Field : Microbiology
  • Summary of the Application : Some derivatives of Furo[2,3-c]pyridine have shown moderate to good antimicrobial activity .
  • Methods of Application : The compounds were tested against bacteria Xanthomonas sp., Erwinia amylovora, and filamentous fungi Pyrenophora avenae, Fusarium graminearum .
  • Results or Outcomes : The title compounds have shown moderate to good antimicrobial activity against the tested bacteria and fungi .

Application in CDK2 Inhibition

  • Scientific Field : Biochemistry
  • Summary of the Application : Furo[2,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit the CDK2 enzyme .
  • Methods of Application : The compounds were synthesized starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile .
  • Results or Outcomes : The compounds were tested against four different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549). Some of the compounds showed significant inhibitory activity with IC50 values of 0.57, 0.24, 0.65, 0.50, and 0.93 µM, respectively, compared to roscovitine (IC50 0.394 μM) .

Application in OLEDs

  • Scientific Field : Material Science
  • Summary of the Application : A novel furo[2,3-c]pyridine based Ir complex, namely (pfupy)2Ir (acac), has been developed for use in OLEDs .
  • Methods of Application : The complex was developed by replacing sulfur with oxygen in the C^N ligand .
  • Results or Outcomes : The results demonstrate the great potential of furan-based functional materials applied in OLEDs .

Application in Antimicrobial Activity

  • Scientific Field : Microbiology
  • Summary of the Application : Some derivatives of Furo[2,3-c]pyridine have shown moderate to good antimicrobial activity .
  • Methods of Application : The compounds were synthesized and tested against bacteria Xanthomonas sp., Erwinia amylovora, and filamentous fungi Pyrenophora avenae, Fusarium graminearum .
  • Results or Outcomes : The title compounds have shown moderate to good antimicrobial activity against the tested bacteria and fungi .

Safety And Hazards

“Furo[2,3-c]pyridine” is harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

“Furo[2,3-c]pyridine” shows great potential for future research and applications. For instance, it has been used to construct an AIE-active photosensitizer named LIQ-TF, which showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency . This could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .

properties

IUPAC Name

furo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-3-8-5-7-6(1)2-4-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXBIOIYWUIXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510847
Record name Furo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-c]pyridine

CAS RN

19539-50-5
Record name Furo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
455
Citations
DG Wishka, DP Walker, KM Yates… - Journal of medicinal …, 2006 - ACS Publications
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (14, PHA-543,613), a novel agonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR), has been …
Number of citations: 232 pubs.acs.org
A Chartoire, C Comoy, Y Fort - The Journal of Organic Chemistry, 2010 - ACS Publications
A detailed procedure for successive regioselective lithiations of furo[2,3-c]pyridine is described by using n-BuLi and the [n-BuLi/LiDMAE] superbase. Several polysubstituted furo[2,3-c]…
Number of citations: 23 pubs.acs.org
S Shiotani, H Morita - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
The parent framework of furo[2,3‐c]pyridine has been synthesized. 3‐Furoic acid chloride (2) was reduced with bis(triphenylphosphine) copper(1) tetrahydroborate to afford 3‐…
Number of citations: 34 onlinelibrary.wiley.com
MP Mertes, RF Borne, LE Hare - The Journal of Organic …, 1968 - ACS Publications
13 4.15, broad absorption at 4.7-5.2, a singlet at 7.23, and a multiplet at 7.4-8.0 ppm whose areas integrated in the ratio of 2: 1: 1: 5: 5, respectively. These results suggested structure 13…
Number of citations: 13 pubs.acs.org
DG Wishka, DR Graber, EP Seest… - The Journal of …, 1998 - ACS Publications
An efficient stereoselective total synthesis of the furo[2,3-c]pyridine thiopyrimidine HIV-1 reverse transcriptase inhibitors, PNU-142721 and PNU-109886, has been developed. A …
Number of citations: 80 pubs.acs.org
H Morita, S Shiotani - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Furopyridines. V. A simple synthesis of furo[2,3â•’c]pyridine and its 2â•’and 3â•’methyl deriv Page 1 Mar-Apr 1986 Furopyridines. V. A Simple Synthesis of Furo[2,3-c]pyridine and …
Number of citations: 16 onlinelibrary.wiley.com
V Vrábel, Ľ Švorc, I Bradiaková, J Kožíšek… - … Section E: Structure …, 2007 - scripts.iucr.org
In the molecular structure of the title compound, C14H8F3NO, the furopyridine ring system and the benzene ring are almost coplanar, making a dihedral angle of 5.5 (1). In the crystal …
Number of citations: 7 scripts.iucr.org
AJ Buckmelter, L Ren, ER Laird, B Rast… - Bioorganic & medicinal …, 2011 - Elsevier
The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books …
Number of citations: 32 www.sciencedirect.com
BA Acker, EJ Jacobsen, BN Rogers, DG Wishka… - Bioorganic & Medicinal …, 2008 - Elsevier
A novel α7 nAChR agonist, N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (3a, PHA-709829), has been identified for the potential treatment of cognitive …
Number of citations: 92 www.sciencedirect.com
S Yamaguchi, K Awajima, Y Hirai… - Journal of …, 1998 - Wiley Online Library
Bromination of 3‐bromofuro[2,3‐b]‐ 1a, ‐[3,2‐b]‐ 1b and ‐ [3,2‐c]pyridine 1d afforded the 2,3‐dibromo derivatives 2a, 2b and 2d, while the ‐[2,3‐c]‐ compound 1c did not give the …
Number of citations: 13 onlinelibrary.wiley.com

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